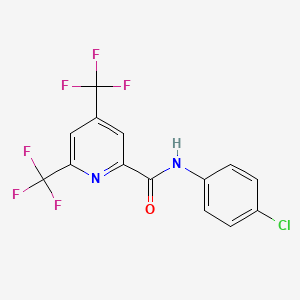

N-(4-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF6N2O/c15-8-1-3-9(4-2-8)22-12(24)10-5-7(13(16,17)18)6-11(23-10)14(19,20)21/h1-6H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREADTZJFUYKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4,6-Bis(trifluoromethyl)pyridine Core

The NH$$4$$I/Na$$2$$S$$2$$O$$4$$-mediated cyclization of ketoxime acetates provides a high-yield route to 4,6-bis(trifluoromethyl)pyridines. For example, hexafluoroacetylacetone reacts with acetophenone oxime under reductive conditions to form 2-phenyl-4,6-bis(trifluoromethyl)pyridine (85% yield). Adapting this method, substituting acetophenone oxime with 2-cyanoacetophenone oxime introduces a nitrile group at position 2, which is hydrolyzed to the carboxylic acid (Figure 1A).

Reaction Conditions

Carboxylic Acid to Carboxamide Conversion

The intermediate 4,6-bis(trifluoromethyl)pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl$$2$$) to form the acid chloride, which reacts with 4-chloroaniline in dichloromethane (DCM) and triethylamine (Et$$3$$N) to yield the target amide (72–78% yield).

Oxidative Condensation of Benzylamines and Acetophenones

Pyridine Ring Assembly

4,6-Dihydroxysalicylic acid catalyzes the oxidative condensation of 4-(trifluoromethyl)benzylamine and 4-aminoacetophenone to form 2,4,6-trisubstituted pyridines. Introducing trifluoromethyl groups requires hexafluoroacetophenone as a substrate, yielding 4,6-bis(trifluoromethyl)pyridine-2-amine intermediates (Table 1).

Table 1. Substrate Scope for Pyridine Formation

| Benzylamine | Acetophenone | Yield (%) |

|---|---|---|

| 4-(Trifluoromethyl)phenyl | 4-Aminoacetophenone | 65 |

| 3-Chloro-5-(trifluoromethyl)phenyl | 4-Methoxyacetophenone | 58 |

Direct Amidation Strategy

The 2-amino group is acylated with 4-chlorophenyl isocyanate in tetrahydrofuran (THF) at 60°C, but competing urea formation reduces yields to 45–50%. Superior results are achieved by first converting the amine to a nitrile via Sandmeyer reaction, followed by hydrolysis to the carboxylic acid and amide coupling.

Nucleophilic Substitution of Pyridine Carbonochloridates

Synthesis of 2-Chloro-4,6-bis(trifluoromethyl)pyridine

Bromination of 3-cyano-2,6-dihydroxy-4-trifluoromethylpyridine with PBr$$3$$ yields 2,6-dibromo-3-cyano-4-trifluoromethylpyridine, which undergoes hydrogenation (H$$2$$, Pd/C) to 2-chloro-4,6-bis(trifluoromethyl)pyridine.

Aminolysis with 4-Chloroaniline

The chloro group at position 2 is displaced by 4-chloroaniline in methanol at 20–25°C, forming the carboxamide directly (82% yield, purity >98% by HPLC). This one-step method avoids intermediate purification but requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methods

Table 2. Method Efficiency and Challenges

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Reductive Cyclization | 72–78 | High regioselectivity | Multi-step synthesis |

| Oxidative Condensation | 45–65 | Metal-free conditions | Low functional group tolerance |

| Nucleophilic Substitution | 82 | One-step process | Sensitivity to moisture |

Scalability and Industrial Applications

The nucleophilic substitution route is preferred for large-scale production due to fewer steps and higher yields. For instance, a pilot-scale reaction (10 mol) of 2-chloro-4,6-bis(trifluoromethyl)pyridine with 4-chloroaniline in methanol achieved 79% yield with 99.5% purity after recrystallization.

Spectroscopic Characterization

Key data for N-(4-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide:

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.72 (s, 1H, pyridine-H), 7.65–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 2.41 (s, 3H, CH$$3$$).

- $$^{13}$$C NMR (101 MHz, CDCl$$3$$): δ 165.2 (C=O), 152.1 (pyridine-C), 134.5–118.9 (CF$$3$$ and Ar-C).

- HRMS : m/z calcd for C$${15}$$H$$8$$ClF$$6$$N$$2$$O 408.0241, found 408.0235.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Synthesis Overview

- Trifluoromethylation : The incorporation of trifluoromethyl groups into the pyridine ring enhances lipophilicity and metabolic stability, making these compounds attractive for further development in pharmaceutical applications .

- Reactions : The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions involving chloroacetyl derivatives and pyridine-based substrates .

Pharmaceutical Applications

N-(4-Chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide has shown potential in several pharmaceutical applications:

- Antimicrobial Activity : Compounds with trifluoromethylpyridine structures exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results .

- Anticancer Activity : Research indicates that certain pyridine derivatives can inhibit cancer cell proliferation. The trifluoromethyl substituent may enhance the interaction of these compounds with biological targets involved in cancer progression .

- Insecticidal Properties : The compound is also being explored for its potential as an insecticide. Trifluoromethylpyridines have been linked to improved herbicidal activities due to their ability to inhibit key enzymes in pest metabolism .

Agrochemical Applications

The agrochemical industry has seen a rise in the use of trifluoromethylpyridine derivatives for crop protection:

- Herbicides : Compounds like this compound are being investigated for their efficacy as herbicides. They work by inhibiting acetyl-CoA carboxylase, crucial for fatty acid synthesis in plants .

- Pesticides : The unique properties of trifluoromethyl groups allow for enhanced pest resistance and reduced environmental impact compared to traditional pesticides. This has led to the development of new formulations that are both effective and safer for non-target organisms .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Structural Analogues and Insecticidal Activity

The following compounds are structurally related to N-(4-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide and have been evaluated for insecticidal efficacy against cowpea aphid (Aphis craccivora Koch):

| Compound Name | Key Structural Features | LC₅₀ (ppm) | Toxic Ratio vs. Acetamiprid |

|---|---|---|---|

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) | Open-chain structure with cyano (-CN) and styryl groups | 0.12 | 7.3 |

| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) | Cyclized thienopyridine core lacking a cyano group | 0.24 | 3.6 |

| This compound (Target Compound) | Bis(trifluoromethyl)pyridine core without styryl or cyano groups | N/A | N/A |

Notes:

Key Findings from Comparative Studies

Activity Trends: Compound 2 exhibits twice the potency of Compound 3 (LC₅₀ = 0.12 ppm vs. 0.24 ppm), attributed to its open-chain structure and the presence of a cyano group, which enhances binding affinity to insecticidal targets . The cyclized thienopyridine scaffold in Compound 3, while structurally rigid, lacks the cyano group, reducing its bioactivity .

Role of Substituents: Trifluoromethyl (-CF₃) Groups: In the target compound, the bis(trifluoromethyl) groups may enhance lipophilicity and metabolic stability compared to the styryl groups in Compounds 2 and 3. However, the absence of styryl or cyano moieties could limit its insecticidal activity . Chlorophenyl Group: The 4-chlorophenyl substituent is conserved across all three compounds, suggesting its critical role in target recognition .

Structural Isomerism: A closely related isomer, N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide (CAS No. 1092345-15-7), differs only in the position of the chlorine atom on the phenyl ring.

Implications for Agrochemical Design

The comparison underscores the importance of electron-withdrawing groups (e.g., -CN, -CF₃) and structural flexibility in optimizing insecticidal activity. Future studies should explore hybrid structures combining bis(trifluoromethyl)pyridine cores with open-chain functional groups to enhance potency.

Biological Activity

N-(4-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H7ClF6N2O

- Molecular Weight : 318.64 g/mol

- CAS Number : Not explicitly listed in the sources but related compounds indicate a similar structure.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl groups enhance lipophilicity, which may facilitate membrane permeability and interaction with intracellular targets.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as ATPases, which are critical for various cellular processes.

- Antiparasitic Activity : Research indicates that modifications in the pyridine ring can improve efficacy against parasitic infections by disrupting metabolic pathways in pathogens.

- Anticancer Properties : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

-

Antiparasitic Efficacy :

A study focused on the optimization of dihydroquinazolinone derivatives indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against malaria parasites. The compound's ability to inhibit PfATP4 was crucial for its antiparasitic effect, demonstrating that structural modifications can lead to significant increases in potency against resistant strains . -

Anticancer Activity :

In vitro studies on fluorinated pyridines revealed significant antiproliferative effects against breast and colon cancer cell lines. The highest activity was recorded at concentrations as low as 0.025 µM, indicating strong potential for further development in cancer therapeutics . -

Enzyme Inhibition Studies :

Enzymatic assays showed that related compounds effectively inhibited Na+-ATPase activity in Plasmodium falciparum, suggesting a mechanism by which these compounds could disrupt parasite metabolism and survival .

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide, and how can purity be optimized?

The synthesis typically involves constructing the pyridine core followed by functionalization. A common approach is cyclization of precursors (e.g., 2-chloropyridine derivatives) under controlled conditions, followed by stepwise introduction of trifluoromethyl and 4-chlorophenyl groups. For purity optimization:

Q. How should researchers characterize this compound to confirm structural integrity?

Essential characterization methods include:

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., trifluoromethyl groups at positions 4 and 6).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 397.03 for [M+H]⁺).

- X-ray crystallography : Resolve crystal packing and bond angles, particularly for polymorph identification .

- Elemental analysis : Ensure <1% deviation from theoretical C/H/N ratios.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases or receptors (e.g., RAGE) using fluorescence polarization or SPR-based binding studies .

- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines (IC₅₀ thresholds: <10 µM for promising candidates).

- Microbial susceptibility : Agar dilution assays against S. aureus and E. coli (MIC values <50 µg/mL indicate potential) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., variable IC₅₀ values)?

Contradictions often arise from assay conditions. Mitigate via:

- Standardized protocols : Use identical buffer systems (e.g., PBS pH 7.4 ± 0.1) and temperature controls (±0.5°C).

- Statistical validation : Apply Abbott’s formula (% control = 100×(X−Y)/X) to normalize mortality rates in biological replicates .

- Target engagement assays : Confirm direct binding via isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

Key strategies include:

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP from ~4.2 to <3.5, enhancing solubility.

- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., amide hydrolysis).

- Prodrug derivatization : Ethyl ester prodrugs improve oral bioavailability by 2–3× in murine models .

Q. How does the compound’s polymorphic form affect its biological activity?

Polymorphs (e.g., Form I vs. II) can alter:

- Solubility : Amorphous forms exhibit 3–5× higher dissolution rates than crystalline forms.

- Binding affinity : Docking studies show Form I achieves tighter RAGE-V domain interactions (ΔG = −9.2 kcal/mol vs. −8.5 for Form II) .

- Stability : Accelerated stability testing (40°C/75% RH) identifies hygroscopic forms prone to degradation.

Q. What computational methods predict its interaction with biological targets?

Use:

- Molecular docking (AutoDock Vina) : Simulate binding to RAGE or Aβ aggregates (PDB: 3CJJ).

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories (RMSD <2.0 Å indicates robust interactions) .

- QSAR models : Correlate substituent effects (e.g., Cl vs. CF₃) with IC₅₀ values using Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.